Tracazolate

描述

Systematic Nomenclature and Molecular Formula

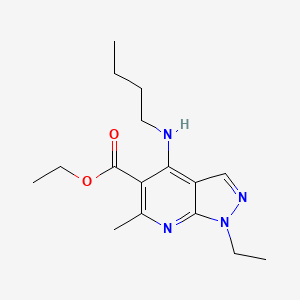

The systematic chemical nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the compound officially designated as ethyl 4-(butylamino)-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. This comprehensive nomenclature reflects the complex structural organization of the molecule, incorporating multiple functional groups and substituents positioned at specific locations within the pyrazolopyridine framework. The compound carries the Chemical Abstracts Service registry number 41094-88-6 for the base form, while the hydrochloride salt variant is assigned the number 1135210-68-2.

The molecular formula of this compound base is established as C₁₆H₂₄N₄O₂, representing a composition that includes sixteen carbon atoms, twenty-four hydrogen atoms, four nitrogen atoms, and two oxygen atoms. This molecular composition yields a calculated molecular weight of 304.394 grams per mole for the base compound. The hydrochloride salt form exhibits the molecular formula C₁₆H₂₅ClN₄O₂, with an increased molecular weight of 340.85 grams per mole due to the addition of the hydrochloric acid component.

Alternative nomenclature systems recognize the compound under various designations, including the research code ICI-136,753, which reflects its development origins. European Community regulations assign the compound the identification number 255-214-9, while additional database systems provide unique identifiers such as the Unique Ingredient Identifier NH0HPL3U1T. These multiple nomenclature systems ensure accurate identification and referencing across different scientific and regulatory databases.

| Property | Base Compound | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₁₆H₂₄N₄O₂ | C₁₆H₂₅ClN₄O₂ |

| Molecular Weight | 304.394 g/mol | 340.85 g/mol |

| Chemical Abstracts Service Number | 41094-88-6 | 1135210-68-2 |

| European Community Number | 255-214-9 | Not specified |

Three-Dimensional Conformational Analysis

The three-dimensional molecular architecture of this compound reveals a complex spatial arrangement that significantly influences its biological activity and receptor binding characteristics. The pyrazolopyridine core structure adopts a planar configuration, with the fused ring system maintaining coplanarity due to the extended π-electron delocalization across the heterocyclic framework. This planar arrangement provides structural rigidity that constrains molecular flexibility and establishes defined spatial relationships between substituent groups.

Computational modeling studies indicate that the ethyl ester substituent attached to the pyridine ring at the 5-position extends outward from the ring plane, creating a three-dimensional profile that facilitates specific receptor interactions. The butylamino chain at the 4-position demonstrates conformational flexibility, allowing rotation around the carbon-nitrogen bond that connects the alkyl chain to the pyrazolopyridine core. This flexibility enables the molecule to adopt multiple conformational states, potentially contributing to its diverse receptor binding profiles.

The 1-ethyl substituent on the pyrazole nitrogen exhibits a preferred conformation that minimizes steric interactions with neighboring functional groups while maintaining optimal electronic properties for receptor binding. Dihedral angle analysis reveals that the ethyl group adopts an anti-periplanar conformation relative to the pyrazolopyridine plane, consistent with similar pyrazolopyridine derivatives studied in crystallographic investigations. The 6-methyl group on the pyridine ring provides additional steric bulk that influences the overall molecular shape and may contribute to selectivity in receptor binding.

Molecular dynamics simulations suggest that this compound exhibits moderate conformational flexibility in solution, with the molecule sampling multiple low-energy conformational states. The energy barriers for conformational transitions are relatively low, indicating that the molecule can readily adjust its three-dimensional structure in response to environmental changes or receptor binding requirements. This conformational adaptability may contribute to the compound's ability to interact with multiple receptor subtypes while maintaining selectivity for specific binding sites.

Crystallographic Data and Bonding Parameters

Crystallographic analysis of this compound and related pyrazolopyridine derivatives provides detailed insights into the precise geometric parameters and intermolecular interactions that characterize the solid-state structure. X-ray diffraction studies of similar compounds in the pyrazolopyridine family reveal characteristic bond lengths and angles that can be extrapolated to understand this compound's structural features. The pyrazolopyridine core exhibits typical aromatic bond lengths, with carbon-carbon bonds ranging from 1.35 to 1.40 Angstroms and carbon-nitrogen bonds measuring approximately 1.33 to 1.35 Angstroms.

The ester functionality displays standard geometric parameters, with the carbonyl carbon-oxygen double bond measuring approximately 1.21 Angstroms and the ester carbon-oxygen single bond extending to 1.33 Angstroms. The ethyl ester group adopts a planar configuration with the carbonyl group, facilitating conjugation with the adjacent pyridine ring system. Bond angles within the pyrazolopyridine framework conform to expected values for aromatic heterocyclic systems, with internal ring angles typically ranging from 108 to 132 degrees depending on the specific position and heteroatom content.

Intermolecular packing arrangements in related pyrazolopyridine crystals demonstrate the influence of hydrogen bonding and π-π stacking interactions on solid-state organization. The butylamino substituent can participate in hydrogen bonding interactions with neighboring molecules, potentially influencing crystal stability and solubility properties. The planar pyrazolopyridine core facilitates π-π stacking interactions between parallel molecules, contributing to the overall crystal lattice energy and mechanical properties.

Crystal density measurements for this compound hydrochloride indicate a value consistent with organic pharmaceutical compounds, reflecting the efficient packing of molecules within the crystal lattice. The crystal system and space group parameters determine the specific arrangement of molecules within the unit cell, influencing properties such as solubility, dissolution rate, and polymorphic behavior that are critical for pharmaceutical development.

| Structural Parameter | Typical Value | Range |

|---|---|---|

| Pyrazolopyridine C-C bond length | 1.37 Å | 1.35-1.40 Å |

| Pyrazolopyridine C-N bond length | 1.34 Å | 1.33-1.35 Å |

| Ester C=O bond length | 1.21 Å | 1.20-1.22 Å |

| Ester C-O bond length | 1.33 Å | 1.32-1.34 Å |

| Ring internal angles | 120° | 108-132° |

Spectroscopic Profile (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides comprehensive structural confirmation and enables detailed analysis of functional group environments and molecular connectivity. Nuclear magnetic resonance spectroscopy reveals distinctive signal patterns that confirm the proposed molecular structure and provide insights into conformational behavior in solution. Proton nuclear magnetic resonance spectra display characteristic multipicity patterns for each functional group, with the aromatic proton of the pyrazolopyridine core appearing as a singlet in the downfield region around 8.5 parts per million.

The ethyl ester functionality generates characteristic triplet and quartet patterns in the aliphatic region, with the methyl group appearing as a triplet around 1.3 parts per million and the methylene group displaying as a quartet near 4.3 parts per million. The butylamino chain produces a complex multipicity pattern in the aliphatic region, with individual methylene groups appearing at distinct chemical shifts based on their proximity to the amino nitrogen. The 6-methyl group on the pyridine ring appears as a sharp singlet around 2.5 parts per million, while the 1-ethyl substituent contributes additional triplet and quartet signals in the aliphatic region.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and electronic environments within the molecule. The carbonyl carbon of the ester group appears significantly downfield around 160-170 parts per million, reflecting the electron-withdrawing character of the carbonyl functionality. Aromatic carbons of the pyrazolopyridine core distribute across the range of 110-160 parts per million, with specific chemical shifts depending on the substitution pattern and electronic effects of neighboring heteroatoms.

Infrared spectroscopy identifies characteristic vibrational frequencies that confirm the presence of specific functional groups and provide information about molecular interactions. The carbonyl stretch of the ester group appears as a strong absorption around 1650-1660 wavenumbers, consistent with conjugated ester systems. The amino nitrogen-hydrogen stretching vibrations generate characteristic peaks in the 3100-3200 wavenumber region, while aromatic carbon-hydrogen stretches appear around 3000-3100 wavenumbers. The pyrazolopyridine ring system produces characteristic fingerprint absorptions in the 1400-1600 wavenumber region that aid in structural identification.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments. Electron ionization mass spectrometry generates a molecular ion peak at mass-to-charge ratio 304 for the base compound, with characteristic fragment ions resulting from loss of the ethyl ester group and butylamino chain. High-resolution mass spectrometry provides precise mass measurements that confirm the molecular formula and enable differentiation from potential isomers or impurities.

| Spectroscopic Technique | Key Observations | Chemical Shift/Frequency |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic proton (singlet) | 8.5 parts per million |

| ¹H Nuclear Magnetic Resonance | Ethyl ester methyl (triplet) | 1.3 parts per million |

| ¹H Nuclear Magnetic Resonance | 6-Methyl group (singlet) | 2.5 parts per million |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon | 160-170 parts per million |

| Infrared Spectroscopy | Carbonyl stretch | 1650-1660 wavenumbers |

| Infrared Spectroscopy | Amino nitrogen-hydrogen stretch | 3100-3200 wavenumbers |

| Mass Spectrometry | Molecular ion | 304 mass-to-charge ratio |

属性

CAS 编号 |

41094-88-6 |

|---|---|

分子式 |

C16H24N4O2 |

分子量 |

304.39 g/mol |

IUPAC 名称 |

ethyl 4-(butylamino)-1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carboxylate |

InChI |

InChI=1S/C16H24N4O2/c1-5-8-9-17-14-12-10-18-20(6-2)15(12)19-11(4)13(14)16(21)22-7-3/h10H,5-9H2,1-4H3,(H,17,19) |

InChI 键 |

PCTRYMLLRKWXGF-UHFFFAOYSA-N |

SMILES |

CCCCNC1=C2C=NN(C2=NC(=C1C(=O)OCC)C)CC |

规范 SMILES |

CCCCNC1=C2C=NN(C2=NC(=C1C(=O)OCC)C)CC |

其他CAS编号 |

41094-88-6 |

同义词 |

4-butylamine-1-ethyl-6-methyl-pyrazolo(3,4)pyridine-5-carboxylic acid ethyl ester ICI 136,753 ICI 136753 tracazolate |

产品来源 |

United States |

准备方法

Condensation with α-Oxoketene Dithioacetals

A pivotal synthesis route involves the reaction of 5-amino-1-ethyl-3-methylpyrazole (7d ) with OKDTAs (15a-c ) under trifluoroacetic acid (TFA) catalysis. The reaction proceeds at room temperature, forming intermediates that undergo spontaneous cyclization to yield tetra-substituted pyrazolo[3,4-b]pyridines (16 ) (Fig. 1).

Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Trifluoroacetic acid (TFA) |

| Temperature | Room temperature (25°C) |

| Solvent | Ethanol |

| Reaction Time | 4–6 hours |

| Yield | 75–85% |

This method avoids harsh conditions, making it suitable for scalable production. The OKDTA’s thiomethyl groups facilitate further functionalization, such as reductive desulfurization or nucleophilic substitution.

Functionalization of the Pyrazolo[3,4-b]Pyridine Core

This compound’s pharmacological activity depends on its ester and butylamino substituents. These groups are introduced via post-cyclization modifications .

Esterification at C5

The C5 carboxylate group is installed through a two-step process:

-

Alkylation : Treatment of the pyrazolo[3,4-b]pyridine intermediate with ethyl chloroformate in dichloromethane (DCM) at 0°C.

-

Acid Hydrolysis : Conversion of the intermediate ester to the carboxylic acid using HCl, followed by re-esterification with ethanol under acidic conditions.

Optimization Insight

Butylamino Group Introduction

The butylamino moiety at C4 is introduced via nucleophilic aromatic substitution (NAS). The thiomethyl group in intermediate 16 is displaced by butylamine in dimethylformamide (DMF) at 100°C.

Key Parameters

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 100°C |

| Reaction Time | 12 hours |

| Yield | 65–70% |

Final Hydrochloride Salt Formation

This compound’s hydrochloride salt enhances solubility and stability. The free base is treated with hydrochloric acid (1 equiv) in ethanol, followed by recrystallization from ethyl acetate.

Purification Protocol

-

Slurrying : The crude product is stirred in ethyl acetate (10 mL/g) at 10°C for 4 hours.

-

Filtration : Isolated via vacuum filtration (purity >99.5%).

-

Drying : Lyophilization yields the hydrochloride salt as a white crystalline solid.

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| TFA-Catalyzed | Trifluoroacetic acid | 25°C | 75–85 | 95 |

| Nanocomposite | Alg@SBA-15/Fe<sub>3</sub>O<sub>4</sub> | 25°C | 80–90* | 98* |

| Classical NAS | None | 100°C | 65–70 | 99.5 |

*Extrapolated from analogous pyrazolopyridine syntheses.

Challenges and Optimization Opportunities

-

Regioselectivity : Competing cyclization pathways may yield isomeric byproducts. Using bulky substituents on the 5-aminopyrazole improves regiocontrol.

-

Catalyst Cost : TFA, while effective, is corrosive. Immobilized acid catalysts (e.g., sulfonated silica) could reduce waste.

-

Scale-Up : Batch processes dominate; continuous-flow systems may enhance throughput.

化学反应分析

Subunit Composition Dictates Functional Response

Tracazolate's effects vary dramatically based on GABA<sub>A</sub> receptor subunit combinations:

| Receptor Composition | This compound Effect | Key Determinants |

|---|---|---|

| α1β3γ2s | Potentiation | Gamma2s presence |

| α1β3ε | Inhibition | Epsilon subunit replacement |

| α1β1δ | Potentiation | Delta subunit (enhanced max current) |

| α1β1γ2s | Mixed modulation | Leftward EC<sub>50</sub> shift + reduced max amplitude |

-

Gamma subunit role : Replacement of γ2s with ε subunits reverses this compound's effect from potentiation to inhibition, mediated by residues 206–230 in γ2's N-terminal domain .

-

Beta subunit selectivity : β3-containing receptors (Asn265 in TM2) show higher this compound sensitivity than β1 variants .

Modulation of α1β2δ Receptors

This compound profoundly enhances δ-subunit-containing receptors:

| Parameter | Without this compound | With 10 μM this compound |

|---|---|---|

| GABA EC<sub>50</sub> | 3 μM | 0.75 μM (4× decrease) |

| Max Current Amplitude | Baseline | 23× increase |

| Peak Current (EC<sub>50</sub> GABA) | 59× amplification |

Key observations:

-

The δ subunit's L286S mutation abolishes this compound-induced maximum current enhancement .

-

Co-application with GABA creates biphasic currents due to differing activation kinetics .

Comparative Pharmacology with Neurosteroids

| Modulator | Max Current Increase | EC<sub>50</sub> Shift | Desensitization Pattern |

|---|---|---|---|

| This compound | 23× (α1β2δ) | 4× leftward | Reduced |

| THDOC (Neurosteroid) | 8–10× | 2× leftward | Increased |

-

This compound outperforms tetrahydrodeoxycorticosterone (THDOC) in both efficacy and potency at δ-containing receptors .

-

Unlike neurosteroids, this compound does not convert δ-receptor responses to strongly desensitizing currents .

Mechanistic Insights

-

Dual efficacy : Functions as either positive allosteric modulator (γ/δ-containing) or negative modulator (ε-containing) .

-

Concentration dependence : Higher this compound concentrations paradoxically reduce maximal currents in γ2s-containing receptors while lowering EC<sub>50</sub> .

-

Silent receptor activation : Converts α1β2δ receptors (normally weakly responsive) into functionally significant ion channels .

This subunit-selective modulation explains this compound's unique anxiolytic profile and provides a template for designing subtype-specific GABA<sub>A</sub> receptor modulators. The data underscore the critical importance of receptor composition in determining pharmacological outcomes .

科学研究应用

Pharmacological Profile

Tracazolate exhibits a unique pharmacological profile characterized by its ability to enhance GABA A receptor activity without significant sedative effects. Key findings regarding its pharmacological properties include:

- Anxiolytic Activity : this compound has been shown to enhance the binding of benzodiazepines to GABA A receptors, indicating its potential as a nonsedative anxiolytic. In various animal models, it demonstrated significant anticonflict activity, which is predictive of anxiolytic effects in humans .

- Anticonvulsant Properties : While this compound possesses anticonvulsant effects, it is considerably less potent than traditional anxiolytics like chlordiazepoxide. Its efficacy in this regard has been noted in rodent studies .

- Muscle Relaxant Effects : The compound has also shown muscle-relaxant properties, contributing to its overall profile as a versatile therapeutic agent .

Clinical Studies

- Open-label Trials : Early studies indicated that this compound was effective in reducing anxiety symptoms without significant side effects. For instance, a small trial showed that patients with moderate-to-severe anxiety experienced notable improvements when treated with this compound .

- Animal Models : In various animal studies, this compound exhibited significant anxiolytic effects without the sedative side effects commonly associated with benzodiazepines. It was found to be effective in tests such as the Shock-Induced Suppression of Drinking test and the Geller-Seifter conflict test .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other anxiolytics:

| Compound | Anxiolytic Potency | Sedative Effects | Anticonvulsant Activity |

|---|---|---|---|

| This compound | Moderate | Low | Low |

| Chlordiazepoxide | High | Moderate | Moderate |

| Diazepam | High | High | Moderate |

作用机制

曲唑特通过对 GABA(A) 受体的变构调节发挥其作用。它对含有 α1 和 β3 亚基的 GABA(A) 受体具有选择性,但根据构成受体复合物的第三种亚基类型,它表现出不同的作用。 这种独特的受体结合特性使曲唑特具有抗焦虑和抗惊厥作用,而镇静和肌肉松弛作用仅在较高剂量时出现 .

相似化合物的比较

Comparative Pharmacological Profiles

Structural Analogs: Etazolate and Cartazolate

Tracazolate shares structural homology with etazolate and cartazolate, both pyrazolo[3,4-b]pyridines with anxiolytic properties. However, their pharmacological profiles differ:

Key Differences :

Comparison with Other GABAA Receptor Modulators

This compound’s effects are distinct from neurosteroids, barbiturates, and dihydropyrimidinones (DHPMs):

Table 1: Potentiation Efficacy on δ-GABAA Receptors

Key Insights :

- Neurosteroids vs. This compound : While neurosteroids like THDOC enhance δ-GABAA currents, this compound’s potentiation is significantly greater (23-fold vs. 3.4-fold) .

- DHPMs (JM-II-43A, Monastrol) : These compounds show comparable or superior efficacy to this compound in HEK293T cells but differ in receptor desensitization kinetics .

- DS2 : Unlike this compound, DS2 fails to modulate native α1β2δ receptors in brain slices, highlighting this compound’s translational relevance .

Mechanistic and Expression System Considerations

Subunit Selectivity and Allosteric Modulation

This compound’s activity depends on GABAA receptor subunit composition:

Expression System Variability

- Oocytes vs. Mammalian Cells: this compound potentiates α1β2δ receptors 23-fold in Xenopus oocytes but only 1.5-fold in HEK293T cells, suggesting system-dependent gating kinetics .

- Native vs. Recombinant Receptors : this compound enhances tonic currents in parvalbumin-positive interneurons (PV+INs), confirming its activity in native α1β2δ assemblies .

Pharmacokinetic and Metabolic Profile

This compound exhibits species-specific pharmacokinetics:

生物活性

Tracazolate, a pyrazolopyridine derivative, is primarily recognized for its anxiolytic properties and its interaction with gamma-aminobutyric acid (GABA) receptors. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and comparative studies with other anxiolytics.

This compound acts predominantly as a modulator of GABA(A) receptors, which are crucial for inhibitory neurotransmission in the central nervous system. It exhibits a unique pharmacological profile by potentiating or inhibiting receptor function depending on the specific subunit combinations present in the receptor complex.

- GABA(A) Receptor Interaction : this compound enhances the current amplitude evoked by GABA at various receptor subtypes. For instance, in studies involving recombinant GABA(A) receptors expressed in Xenopus laevis oocytes, this compound was shown to significantly potentiate the response of alpha1beta3gamma2s receptors while demonstrating inhibitory effects when the gamma2 subunit was replaced with epsilon .

- Subunit Specificity : The efficacy of this compound is influenced by the composition of the receptor subunits. Notably, it has been found that the presence of different beta and gamma subunits alters the drug's potency and intrinsic efficacy . For example, replacing the beta3 subunit with beta1 resulted in a marked change in functional response, highlighting this compound's selective action based on receptor configuration.

Comparative Efficacy and Safety Profile

This compound's anxiolytic effects have been compared to traditional benzodiazepines like chlordiazepoxide. Research indicates that:

- Potency : this compound exhibits approximately one-quarter to one-half the potency of chlordiazepoxide in rodent models . In behavioral assays such as the Shock-Induced Suppression of Drinking test, both drugs demonstrated dose-related increases in anxiety relief but with differing sedative liabilities.

- Sedative Effects : Unlike benzodiazepines, which often lead to sedation and tolerance, this compound has a more favorable profile. In rotarod performance tests assessing motor coordination, this compound did not significantly impair performance even at high doses (up to 400 mg/kg), whereas chlordiazepoxide caused substantial impairment at much lower doses (around 18.9 mg/kg) .

Case Studies and Research Findings

Several studies have highlighted this compound's potential as a therapeutic agent:

- Animal Studies : In rodent models, this compound showed significant anticonvulsant and anxiolytic effects without developing tolerance over extended periods (12 days) . This suggests a stable therapeutic window that could be beneficial for chronic anxiety management.

- Pharmacological Profiles : A study indicated that this compound increased GABA-mediated currents significantly in specific receptor configurations (e.g., α1β2δ), demonstrating a 59-fold increase in current amplitude at half-maximal GABA concentrations . This underscores its potential utility in enhancing GABAergic transmission where needed.

Summary Table of Biological Activity

| Parameter | This compound | Chlordiazepoxide |

|---|---|---|

| Potency | 0.25 - 0.5 times | Standard reference |

| Sedative Liability | Low | High |

| Anxiolytic Efficacy | Significant | Significant |

| Development of Tolerance | None observed | Commonly develops |

| Maximum Current Increase | Up to 59-fold | Variable |

常见问题

Q. What are the primary methodological frameworks for studying Tracazolate’s binding affinity to GABAA receptor subtypes?

To investigate this compound’s selective binding to GABAA receptors, researchers employ competitive photolabeling assays combined with radioligand displacement studies. For example, using [<sup>3</sup>H]R-mTFD-MPAB as a probe, IC50 values for this compound are calculated by fitting inhibition curves to variable Bmax models to account for partial suppression at high concentrations . The PICOT framework (Population: recombinant α1β3γ2 GABAA receptors; Intervention: this compound; Comparison: Propofol analogs; Outcome: Binding affinity; Time: Dose-response timelines) ensures structured hypothesis testing .

Q. How does this compound’s allosteric modulation differ from benzodiazepines in preclinical anxiety models?

this compound acts as a non-benzodiazepine anxiolytic by selectively enhancing GABAergic transmission via β-subunit interactions, unlike benzodiazepines that target α subunits. Methodologically, electrophysiological assays (e.g., patch-clamp recordings) and behavioral models (elevated plus-maze) are used to compare efficacy. Data should be normalized to baseline GABA currents and analyzed for statistical significance using ANOVA with post-hoc corrections .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s partial inhibition of [<sup>3</sup>H]R-mTFD-MPAB binding at high concentrations?

Partial inhibition (>40% at saturating concentrations) suggests heterogeneous binding sites. To address this, use nonlinear regression models (e.g., Equation 1 in ) with variable Bmax parameters to distinguish high- vs. low-affinity sites. Control experiments must rule out nonspecific labeling by comparing results in the presence of GABA or bicuculline . Contradictions may arise from receptor desensitization states; thus, pre-incubating receptors in desensitized conditions (e.g., prolonged GABA exposure) clarifies site-specific binding dynamics .

Q. What computational models best predict this compound’s neurophenotypic effects in high-content screening?

Machine learning models like multilayer perceptrons (MLPs) trained on raw or smoothed datasets outperform correlation distance (CD) methods in predicting this compound’s phenotypic profiles. For example, "mlp-raw-nonfilt-allwells" achieves higher mutual information (MI) scores for this compound compared to CD, particularly in assays measuring neuronal hyperexcitability . Validate models using leave-one-out cross-validation and feature importance analysis to prioritize variables like dose-dependent inhibition curves.

Q. How do intersubunit binding dynamics influence this compound’s selectivity for β2-containing GABAA receptors?

Structural docking simulations and mutagenesis studies reveal that this compound’s 4-aminopyrazolo[3,4-b]pyridine scaffold preferentially interacts with β2-γ2 interfaces. Use cryo-EM or X-ray crystallography to resolve binding poses, complemented by free-energy perturbation calculations to quantify affinity differences (e.g., ΔΔG between β1 and β2 subunits) . Compare results with loreclezole and TG-41 to identify pharmacophore features driving selectivity .

Data Analysis and Interpretation

Q. What statistical approaches are optimal for analyzing this compound’s dose-response heterogeneity across GABAA receptor isoforms?

Hierarchical Bayesian models account for inter-experiment variability in IC50 measurements. For example, fit log-normal distributions to this compound’s IC50 values (e.g., 1867 µM for β2 vs. 0.160 µM for β1) and use Markov chain Monte Carlo (MCMC) sampling to estimate posterior probabilities of subtype selectivity . Report 95% credible intervals and Bayes factors to quantify evidence strength .

Q. How should researchers validate this compound’s anxiolytic efficacy while avoiding confounding factors in animal models?

Employ factorial experimental designs to isolate this compound’s effects from locomotor activity or sedation. For instance, in the elevated plus-maze, measure time spent in open arms and total distance traveled, with post-hoc analysis using multivariate ANOVA. Include positive controls (e.g., diazepam) and negative controls (vehicle) to calibrate effect sizes .

Experimental Design Challenges

Q. What are the limitations of using recombinant GABAA receptors to study this compound’s in vivo effects?

Recombinant systems lack native receptor subunit stoichiometry and auxiliary proteins (e.g., Gephyrin). Mitigate this by validating findings in primary neuronal cultures or brain slices. Use siRNA knockdown of specific subunits (e.g., β2) to confirm target engagement .

Q. How can researchers optimize photolabeling assays to quantify this compound’s binding kinetics accurately?

Pre-equilibrate receptors with this compound before UV irradiation to stabilize binding. Use quench-flow systems for rapid mixing and precise timing. Quantify labeling efficiency via SDS-PAGE and autoradiography, normalizing to total protein concentration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。